molecular formula C18H15ClO2 B14521351 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one CAS No. 62643-81-6

5-(4-Chlorophenyl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one

Cat. No.: B14521351
CAS No.: 62643-81-6
M. Wt: 298.8 g/mol
InChI Key: RVKSYROVXJPOGG-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce saturated ketones or alcohols.

Scientific Research Applications

5-(4-Chlorophenyl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one has various applications in scientific research, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophiles in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, lacking the chlorophenyl and methoxyphenyl substituents.

    4-Chlorochalcone: Similar structure but with only a chlorophenyl group.

    4-Methoxychalcone: Similar structure but with only a methoxyphenyl group.

Uniqueness

5-(4-Chlorophenyl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with biological targets compared to simpler chalcones.

Properties

CAS No.

62643-81-6

Molecular Formula

C18H15ClO2

Molecular Weight

298.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one

InChI

InChI=1S/C18H15ClO2/c1-21-17-12-8-15(9-13-17)18(20)5-3-2-4-14-6-10-16(19)11-7-14/h2-13H,1H3

InChI Key

RVKSYROVXJPOGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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